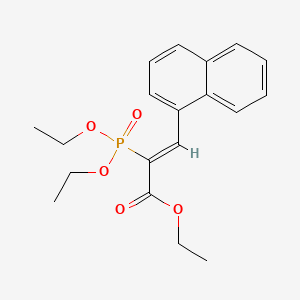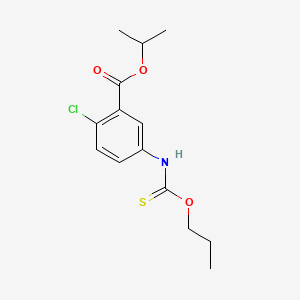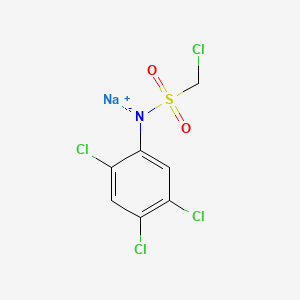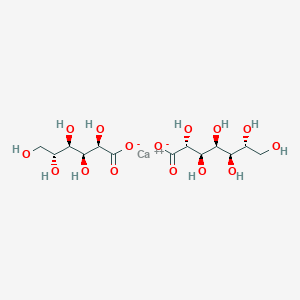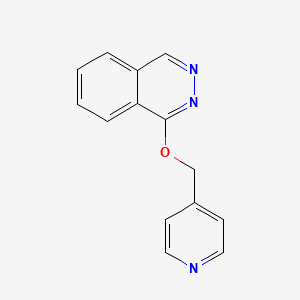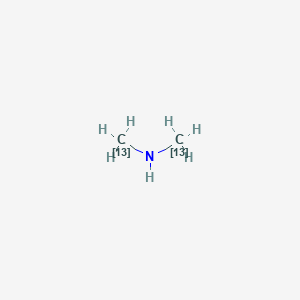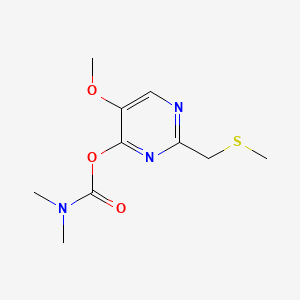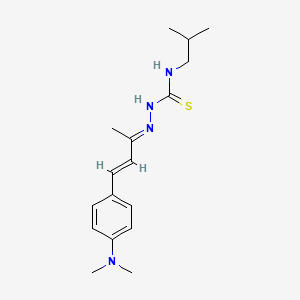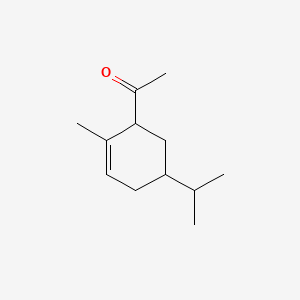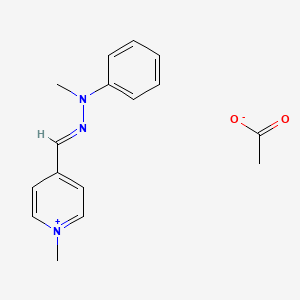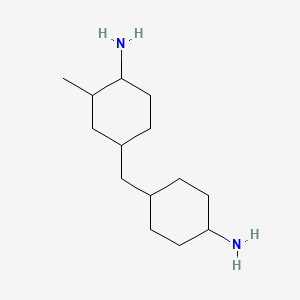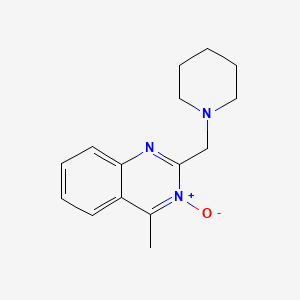
4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide typically involves the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide to form a quaternary salt. This is followed by reduction with sodium hydride (NaH) to yield the corresponding acid derivative, which is then decarboxylated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can yield different dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are used for electrophilic substitution, while nucleophiles such as amines and thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various dihydroquinazoline derivatives.
Scientific Research Applications
4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in cell proliferation and survival pathways . This inhibition can lead to antineoplastic effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-piperidinopyrimidine 3-oxide: Known for its use in hair growth treatments.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
Uniqueness
4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide is unique due to its specific structural features and the range of reactions it can undergo
Properties
CAS No. |
6965-90-8 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-methyl-3-oxido-2-(piperidin-1-ylmethyl)quinazolin-3-ium |
InChI |
InChI=1S/C15H19N3O/c1-12-13-7-3-4-8-14(13)16-15(18(12)19)11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI Key |
ITDUSYKNMGQVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CN3CCCCC3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



